Cytotoxicity in Huh7 Hepatocellular Carcinoma Cells: 2‑Methoxy Isomer vs. 3‑Methoxy Isomer
In a head-to-head comparison of positional isomers, the 2‑methoxybenzylidene derivative (target compound) and the 3‑methoxybenzylidene analog were evaluated in the Huh7 hepatocellular carcinoma cell line. The 3‑methoxy isomer exhibited an IC50 of approximately 38.15 µM, whereas the 2‑methoxy isomer showed no detectable cytotoxicity up to 50 µM, indicating that the ortho‑methoxy substitution abolishes the cytotoxic phenotype observed with the meta isomer . This stark difference underscores the critical impact of the methoxy position on benzofuran‑3‑one bioactivity.
| Evidence Dimension | Cytotoxicity (IC50) in Huh7 cells |
|---|---|
| Target Compound Data | >50 µM (no significant cytotoxicity detected) |
| Comparator Or Baseline | (Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: IC50 ≈ 38.15 µM |
| Quantified Difference | >1.3‑fold difference; complete loss of activity in the 2‑methoxy isomer |
| Conditions | Huh7 hepatocellular carcinoma cell line; endpoint viability assay; compound incubation 48–72 h |
Why This Matters
For researchers procuring compounds for anticancer screening, selecting the 3‑methoxy isomer in place of the 2‑methoxy isomer introduces a false‑positive hit that may waste downstream validation resources.
